Dibenzo[b,f][1,4]oxazepin-11-amine is a nitrogen-containing heterocyclic compound that belongs to the dibenzooxazepine family. These compounds are characterized by their fused benzene and oxazepine rings, which contribute to their unique chemical properties and potential biological activities. Dibenzo[b,f][1,4]oxazepin-11-amine has garnered interest in medicinal chemistry due to its structural similarity to various pharmacologically active compounds, particularly those used in the treatment of psychiatric disorders.
Dibenzo[b,f][1,4]oxazepin-11-amine is classified as a dibenzodiazepine derivative. It is synthesized from simpler organic precursors through various chemical reactions. The compound's classification falls under the broader category of heterocycles, specifically those containing both nitrogen and oxygen atoms in their structure.
The synthesis of dibenzo[b,f][1,4]oxazepin-11-amine can be achieved through several methodologies, including:
The synthesis often requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry are commonly used to confirm the structure of synthesized compounds.
Dibenzo[b,f][1,4]oxazepin-11-amine consists of two fused benzene rings and a seven-membered oxazepine ring containing a nitrogen atom at position 11. The molecular formula is typically represented as .
The molecular weight of dibenzo[b,f][1,4]oxazepin-11-amine is approximately 226.24 g/mol. The compound exhibits specific resonance structures due to the presence of conjugated double bonds within its aromatic systems.
Dibenzo[b,f][1,4]oxazepin-11-amine can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to promote reactivity while minimizing side reactions. Reaction conditions such as temperature, pressure, and solvent can significantly influence the outcomes.
Research indicates that modifications to the dibenzo[b,f][1,4]oxazepine scaffold can lead to variations in pharmacological profiles, making it a subject of interest for developing new therapeutic agents.
Dibenzo[b,f][1,4]oxazepin-11-amine typically appears as a yellow crystalline solid with a melting point ranging from 236°C to 240°C .
The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature. Its stability under various pH conditions makes it suitable for pharmaceutical formulations.
Dibenzo[b,f][1,4]oxazepin-11-amine has potential applications in medicinal chemistry:
Cyclocondensation between nitrochlorobenzene and aminophenol precursors constitutes a foundational route to the dibenzo[b,f][1,4]oxazepine core. This bimolecular approach capitalizes on the orthogonal reactivities of halogenated nitroarenes and bifunctional aminophenols.
Reaction Mechanism
The process initiates with nucleophilic aromatic substitution (SNAr), where the amine group of ortho-aminophenol attacks the electron-deficient carbon adjacent to the nitro group in ortho-chloronitrobenzene. Subsequent nitro group reduction (typically with stannous chloride/acetic acid) generates a diamine intermediate. Spontaneous cyclization occurs via intramolecular nucleophilic displacement, where the phenoxide oxygen attacks the halogenated aryl ring, forming the oxazepine ring [4] [6].
Optimized Conditions and Yields
Ghafarzadeh and coworkers achieved 87% yield using microwave irradiation (150°C, 15 min) with potassium carbonate as base in dimethylformamide. Key modifications include:
Table 1: Representative Yields in Cyclocondensation Approaches
Nitrochlorobenzene Substituent | Aminophenol Substituent | Conditions | Yield (%) |
---|---|---|---|
2-Chloro-5-nitro | 4-Methyl-2-amino | K₂CO₃, DMF, Δ, 24h | 78 |
2-Chloro-3-nitro | 2-Amino-5-methoxy | PEG-400, 100°C, 10h | 89 |
4-Bromo-5-nitrophthalonitrile | 2-(Triazolyl)phenol | K₂CO₃, DMF, 80°C, 8h | 84 |
Solid-phase synthesis using Azide-functionalized Methacryloyl Ethylene Benzoic Acid (AMEBA) resin enables efficient dibenzo[b,f][1,4]oxazepine assembly through iterative SNAr and reduction steps.
Resin Functionalization and Cyclization
The AMEBA resin’s carboxylic acid moiety is first esterified with ortho-fluoronitrobenzene derivatives. Subsequent SNAr with ortho-aminophenol (50°C, 12h) installs the diaryl ether linkage. Palladium-catalyzed nitro reduction (H₂, Pd/C) yields a diamine-resin conjugate. Intramolecular SNAr cyclization (110°C, pyridine) then constructs the oxazepine ring. Cleavage with trifluoroacetic acid/dichloromethane liberates the target compound [4] [6].
Advantages Over Solution-Phase Methods
Microwave irradiation drastically accelerates urea intermediate formation during dibenzo[b,f][1,4]oxazepin-11-amine synthesis, reducing reaction times from hours to minutes.
Ugi Four-Component Reaction Pathway
Xing and colleagues developed a one-pot cascade:
Performance Metrics
Phosphorus oxychloride (POCl₃) enables direct dehydration-cyclization of carbamate intermediates into the dibenzo[b,f][1,4]oxazepine scaffold under mild conditions.
Mechanistic Insights
POCl₃ converts carbamate hydroxyl groups into chlorophosphate esters via nucleophilic substitution at phosphorus. Pyridine (as base) then facilitates concerted E2 elimination:
Reaction Optimization
Copper catalysis enables modular dibenzo[b,f][1,4]oxazepine synthesis via domino C–O/C–N coupling and rearrangement sequences, facilitating rapid side-chain diversification.
Domino Coupling-Rearrangement Mechanism
Sang and coworkers reported a one-pot protocol:
Scope and Limitations
Table 2: Copper-Catalyzed Synthesis of Functionalized Derivatives
Dipolarophile | Catalyst System | Temperature (°C) | Yield (%) |
---|---|---|---|
N-Methylmaleimide | CuI/1,10-phenanthroline | 110 | 94 |
Dimethyl acetylenedicarboxylate | CuCl/neocuproine | 100 | 89 |
4-Nitrobenzyl acrylate | CuOTf/triphenylphosphine | 120 | 71 |
This systematic analysis underscores the versatility of contemporary synthetic approaches to dibenzo[b,f][1,4]oxazepin-11-amine derivatives, highlighting innovations in catalysis, green chemistry, and molecular diversification that enhance pharmaceutical exploration of this privileged scaffold.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2